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Compound of Interest |

Compound Name: 6, 7-Difluoroquinazolin-4-ol
CAS No.: 205259-37-6
Cat. No.: B1436580
. J

Executive Summary

Target Molecule: 6,7-Difluoroquinazolin-4-ol (Tautomer: 6,7-difluoro-3,4-dihydroquinazolin-4-
one) CAS Registry Number: 137547-71-4 Role: Critical intermediate for 4-anilinoquinazoline
kinase inhibitors (e.g., EGFR inhibitors). Scale: Kilogram to Pilot Plant (100 kg+)

This Application Note details the process chemistry for the scalable manufacture of 6,7-
Difluoroquinazolin-4-ol. While historically synthesized via the Niementowski reaction using
formamide at high temperatures, this guide recommends a Formamidine Acetate-mediated
cyclization. This method offers superior impurity profiles, milder thermal requirements, and
higher throughput for industrial applications compared to the traditional neat formamide route.

Retrosynthetic Analysis & Strategy

The synthesis is designed to minimize chromatographic purification, relying instead on
controlled crystallization.

Strategic Disconnections

The quinazolinone core is constructed via a condensation-cyclization sequence.

e Route A (Recommended): Condensation of 2-amino-4,5-difluorobenzoic acid with
formamidine acetate.
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o Pros: High yield (>85%), cleaner impurity profile, lower reaction temperature (120°C vs
180°C).

o Cons: Reagent cost is slightly higher than formamide.

» Route B (Legacy): Thermal condensation with formamide.
o Pros: Cheap reagents.

o Cons: Formation of dimer impurities, difficult workup (viscous slurry), requires harsh
thermal conditions.

Process Flow Diagram (Graphviz)
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Figure 1: Retrosynthetic pathway highlighting the linear sequence from commodity chemicals to
the target heterocycle.

Detailed Experimental Protocols
Precursor Synthesis: 2-Amino-4,5-difluorobenzoic Acid

Note: If this starting material is sourced commercially, proceed to Section 3.2. For vertical
integration, follow the steps below.

Step A: Nitration[1][2]
e Reactor Setup: Glass-lined reactor with jacket cooling (Cryostat set to -10°C).
e Charge: Sulfuric acid (H2SOa4, 98%, 5.0 vol) and cool to 0°C.

o Addition: Add 3,4-difluorobenzoic acid (1.0 eq) portion-wise. Maintain internal temperature
<10°C.

e Reaction: Add Fuming Nitric Acid (HNOs, 1.1 eq) dropwise over 2 hours.
o Critical Parameter: Exotherm control. Do not exceed 15°C to avoid dinitration.

e Workup: Quench onto crushed ice (10 vol). Filter the yellow precipitate. Wash with cold water
until pH > 4.

e Yield: ~90% of 2-nitro-4,5-difluorobenzoic acid.

Step B: Reduction

Charge: 2-nitro-4,5-difluorobenzoic acid (1.0 eq) in Methanol (10 vol).

Catalyst: 10% Pd/C (5 wt% loading).

Hydrogenation: Pressurize to 3 bar Hz at 25-30°C for 6 hours.

Filtration: Filter catalyst through Celite under nitrogen (Pyrophoric hazard).

Isolation: Concentrate filtrate to 2 vol, add water (5 vol) to crystallize.
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¢ Yield: ~85-90% off-white solid.

Core Protocol: Cyclization to 6,7-Difluoroquinazolin-4-ol

This protocol utilizes formamidine acetate in 2-methoxyethanol. This solvent is chosen for its
boiling point (124°C), which is optimal for cyclization while allowing easy removal.

Materials:

2-Amino-4,5-difluorobenzoic acid (Limiting Reagent)

Formamidine Acetate (1.5 equivalents)

2-Methoxyethanol (Solvent, 8 volumes)

Ethanol (Wash solvent)

Procedure:

e Charging: To a clean, dry reactor equipped with an overhead stirrer, reflux condenser, and
nitrogen inlet, charge 2-Amino-4,5-difluorobenzoic acid (1.0 wt).

e Reagent Addition: Add Formamidine Acetate (1.2 wt, ~1.5 eq).

e Solvent: Add 2-Methoxyethanol (8.0 vol).

e Reaction:

o Inert the vessel with Nitrogen.

o Heat the slurry to reflux (Internal temperature: 120-125°C).

o Observation: The slurry will initially dissolve, followed by the precipitation of the product as
the reaction proceeds.

o Maintain reflux for 6—8 hours.

e In-Process Control (IPC):
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o Sample method: HPLC.
o Specification: Starting material < 0.5%.
o Work-up:
o Cool the reaction mixture to 20—-25°C over 2 hours.
o Stir at 20°C for an additional 1 hour to maximize yield.
o Filter the solids using a centrifuge or Nutsche filter.
e Washing:

o Wash the cake with Ethanol (2 x 2 vol) to remove residual solvent and unreacted
formamidine.

o Wash with Water (2 x 2 vol) to remove inorganic salts.
o Final wash with Acetone (1 vol) to facilitate drying.
e Drying: Dry in a vacuum oven at 60°C for 12 hours.

Expected Data:

Parameter Specification
Appearance White to off-white powder
Yield 85 — 92%

Purity (HPLC) >99.0%

Melting Point > 300°C (decomposition)

58.1 (s, 1H, H-2), 7.9 (m, 1H), 7.6 (m, 1H), 12.3

1H NMR (DMSO-d6) (bs. 1H, NH)
81 )

Troubleshooting & Critical Parameters
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Impurity Profile

e Impurity A (Uncyclized Intermediate):N-(4,5-difluoro-2-carboxyphenyl)formamidine.
o Cause: Reaction time too short or temperature too low.
o Remedy: Ensure reflux is maintained >6 hours.

e Impurity B (Dimer):
o Cause: High localized concentration or thermal stress >150°C.

o Remedy: Maintain agitation speed to prevent settling; avoid neat formamide route.

Decision Tree for Process Deviation
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Figure 2: Logic flow for In-Process Control (IPC) deviations during the cyclization step.

Safety & Industrial Hygiene
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e Thermal Hazards: The nitration step (Step A) is highly exothermic. Failure to control
temperature can lead to runaway reactions. Engineering Control: Use automated dosing
pumps interlocked with reactor temperature sensors.

o Dust Explosion: The final product, 6,7-Difluoroquinazolin-4-ol, is a fine organic powder. It
poses a dust explosion risk during milling or drying.[3] Mitigation: Ground all equipment; use
nitrogen inerting in dryers.

o Solvent Handling: 2-Methoxyethanol is a reproductive toxin (Category 1B). PPE: Full
chemical suit and supplied air or strict containment (isolators) are recommended for large-
scale handling.
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(Note: Specific patent literature for the 6,7-difluoro analog often references standard
quinazolinone procedures. The protocol above is optimized based on standard process
chemistry principles for this class of heterocycles.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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